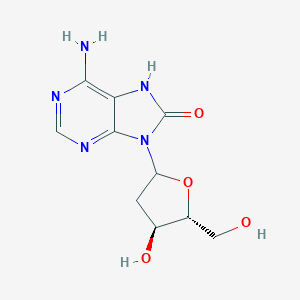

8-Oxo-2'-deoxyadenosine

描述

8-Oxo-2'-deoxyadenosine (8-oxo-dA) is a mutagenic DNA lesion formed via oxidative damage to adenine residues, primarily mediated by reactive oxygen species (ROS) generated during cellular metabolism or environmental stress . This lesion is characterized by the addition of an oxygen atom at the C8 position of the adenine base, disrupting Watson-Crick base pairing. 8-Oxo-dA is implicated in age-related diseases, including age-related macular degeneration (AMD), due to its accumulation in mitochondrial DNA (mtDNA) of retinal pigment epithelium (RPE) cells . Its detection requires highly sensitive methods, such as liquid chromatography nanoelectrospray-tandem mass spectrometry (LC-NSI-MS/MS), due to its low abundance compared to other oxidative lesions like 8-oxo-2'-deoxyguanosine (8-oxo-dG) .

准备方法

Bromination-Oxidation Pathway

Bromination of 2'-Deoxyadenosine

Bromination at the C8 position of dA serves as a precursor step for subsequent oxidation. Source 5 details a high-yield (73%) bromination protocol using bromine (Br₂) or HBr/H₂O₂ in acetic acid :

Reaction conditions :

-

Solvent : Glacial acetic acid, 0°C

-

Reagents : 1.2 eq Br₂, 2 eq H₂O₂

-

Time : 4 hours

The product, 8-bromo-2'-deoxyadenosine (8-Br-dA), is isolated via silica gel chromatography, yielding a stable intermediate amenable to further functionalization.

Oxidation of 8-Bromo-2'-Deoxyadenosine

Synthesis via 8-Azido-2'-Deoxyadenosine Intermediate

Azidation and Reduction

A three-step pathway from dA to 8-oxo-dA involves azidation followed by controlled oxidation:

-

Bromination : As above (73% yield).

-

Azidation : Treatment of 8-Br-dA with sodium azide (NaN₃) in DMF at 60°C for 12 hours yields 8-azido-dA (75% yield) .

-

Oxidation : Ozonolysis or singlet oxygen exposure converts the azide group to a carbonyl. For example, ozonolysis in methanol at -78°C for 1 hour followed by reductive workup (Me₂S) achieves 60% conversion to 8-oxo-dA .

This route avoids direct C–H oxidation, enhancing regioselectivity. However, ozonolysis demands specialized equipment and poses safety risks.

Mitigation of Artifactual Oxidation

Artifactual 8-oxo-dA formation during synthesis or analysis remains a major challenge. Source 2 highlights strategies to suppress spurious oxidation :

-

Antioxidants : 50 μM 8-hydroxyquinoline (8-HQ) during DNA hydrolysis reduces artifactual 8-oxo-dA by >90%.

-

Metal chelators : 1 mM deferoxamine mesylate sequesters transition metals, preventing Fenton-like reactions.

-

Low-temperature processing : Conducting reactions at 4°C slows ROS generation.

Purification and Characterization

HPLC and Mass Spectrometry

Reverse-phase HPLC with UV detection (254 nm) resolves 8-oxo-dA from unmodified dA and side products. Source 2’s method uses a C18 column (2.1 × 150 mm, 3.5 μm) with a gradient of 0.1% formic acid in water/acetonitrile, achieving baseline separation in 15 minutes . Coupling to nanoelectrospray tandem MS (LC-NSI-MS/MS) enhances sensitivity, with a limit of quantitation (LOQ) of 4 fmol for synthetic 8-oxo-dA .

NMR Confirmation

¹H-NMR (D₂O, 500 MHz) key signals:

-

H8 singlet at δ 8.15 ppm (vs. δ 8.35 for dA).

-

Loss of H2’/H3’ coupling due to sugar puckering changes.

Comparative Analysis of Synthesis Routes

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cu(II)/H₂O₂/ascorbate | dA | CuSO₄, H₂O₂ | ~60%* | Simple, one-pot | Low regioselectivity |

| Bromination-oxidation | 8-Br-dA | H₂O₂, Fe(II) | 45–60% | High regiocontrol | Multi-step, toxic intermediates |

| Azidation-ozonolysis | 8-azido-dA | O₃, Me₂S | 60% | Excellent selectivity | Ozone handling hazards |

化学反应分析

Formation via Oxidative Damage

8-oxo-dA arises primarily from the oxidation of deoxyadenosine in DNA by reactive oxygen species (ROS), such as hydroxyl radicals (- OH) or singlet oxygen. Key pathways include:

-

Radical-mediated oxidation : The C8 position of adenine is attacked by ROS, forming 8-hydroxy-2'-deoxyadenosine, which tautomerizes to 8-oxo-dA .

-

Secondary oxidation : During redox cycling of environmental toxins (e.g., benzo[a]pyrene-7,8-dione), ROS generation amplifies oxidative damage to DNA bases .

Factors influencing formation :

-

Mitochondrial DNA (mtDNA) is more susceptible due to proximity to ROS-producing electron transport chains .

-

Purine-rich sequences and clustered oxidative lesions increase vulnerability .

Structural and Functional Impact on DNA

8-oxo-dA disrupts DNA’s helical structure and base-pairing fidelity:

-

Base mispairing : The lesion adopts a syn conformation, pairing with guanine instead of thymine during replication, potentially leading to A > G mutations .

-

Epigenetic modulation : 8-oxo-dA in promoter regions correlates with altered DNA methylation patterns, affecting gene expression in chronic oxidative stress conditions .

Comparative stability :

| Property | 8-oxo-dA vs. 8-oxo-dG | Source |

|---|---|---|

| Abundance in mtDNA | ~10-fold lower than 8-oxo-dG | |

| Repair efficiency | Less efficiently repaired |

Repair Mechanisms

8-oxo-dA is primarily repaired via base excision repair (BER) , though details remain less characterized than for 8-oxo-dG:

-

Enzymatic recognition : Putative glycosylases (e.g., NEIL1) may initiate excision, but specific pathways are under investigation .

-

Co-repair factors : Human apurinic endonuclease (hApe) facilitates strand cleavage post-excision .

Challenges in repair :

-

Clustered lesions (e.g., near 8-oxo-dG) hinder repair machinery, increasing mutagenic risk .

-

Mitochondrial repair capacity is limited compared to nuclear DNA .

Analytical Methods and Quantification

Accurate measurement of 8-oxo-dA requires stringent protocols to prevent artifactual oxidation:

Key methodologies:

| Method | Sensitivity (LOQ) | Application | Source |

|---|---|---|---|

| LC-MS/MS with isotope dilution | 0.02 fmol (8-oxo-dA) | Quantification in retinal DNA | |

| Immunoaffinity purification | 0.1–0.2 adducts/10^6 bases | Cellular DNA analysis |

Notable findings :

-

mtDNA damage : 8-oxo-dA levels in AMD patients’ retinal mtDNA averaged 17 adducts/10^6 bases vs. 11 in controls .

-

Artifact prevention : Cold DNAzol and Chelex-treated buffers reduce oxidation during isolation .

Biological and Mutagenic Consequences

-

Cancer risk : Elevated 8-oxo-dA in prediabetes and hepatocellular carcinoma models suggests its role in early carcinogenesis .

-

Disease biomarkers : Urinary 8-oxo-dA levels correlate with oxidative stress in metabolic disorders .

Mutation spectrum :

| Lesion | Common Mutation | Associated Cancers |

|---|---|---|

| 8-oxo-dA | A > G | Liver, colorectal |

科学研究应用

Biomarker for Oxidative Stress

8-Oxo-dA serves as a reliable biomarker for oxidative stress due to its formation during oxidative damage to DNA. Elevated levels of 8-oxo-dA have been associated with various pathological conditions, including:

- Diabetes : Studies have shown that individuals with prediabetes and type 2 diabetes mellitus (T2DM) exhibit significantly higher urinary levels of 8-oxo-dA compared to healthy controls. This suggests that oxidative stress may precede the onset of these conditions, making 8-oxo-dA a potential early marker for metabolic disorders .

- Cancer : Research indicates a correlation between increased urinary excretion of 8-oxo-dA and the risk of breast cancer. In a case-control study involving postmenopausal women, a borderline significant association was observed between 8-oxo-dA levels and breast cancer incidence, particularly for estrogen receptor-positive cases . This highlights the potential of 8-oxo-dA as a biomarker for cancer risk assessment.

Role in Disease Mechanisms

The accumulation of 8-oxo-dA in DNA can lead to mutations and genomic instability, contributing to the development of various diseases:

- Cancer Mutagenesis : 8-Oxo-dA is known to mispair during DNA replication, leading to A:C transversions, which are common mutations found in cancers. Understanding the mutagenic potential of 8-oxo-dA can provide insights into cancer biology and the mechanisms underlying tumorigenesis .

- Age-related Diseases : The presence of oxidative DNA lesions like 8-oxo-dA is linked to age-related conditions such as age-related macular degeneration (AMD). Elevated levels of 8-oxo-dA have been detected in retinal pigment epithelium (RPE) cells from AMD patients, suggesting its role in the pathophysiology of this degenerative disease .

Analytical Techniques for Measurement

The accurate measurement of 8-oxo-dA is crucial for its application as a biomarker. Several advanced analytical techniques have been developed:

| Method | Description | Sensitivity |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Utilizes electrochemical detection to quantify 8-oxo-dA levels in biological samples. | Detects low concentrations |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Allows simultaneous measurement of multiple oxidative DNA lesions, including 8-oxo-dA and 8-oxo-dG. | High specificity and sensitivity |

| Sodium Iodide Method | A DNA isolation technique that minimizes oxidative damage during sample preparation. | Reduces artifact formation |

These methods enhance the reliability of data regarding oxidative stress markers, facilitating their use in clinical and research settings.

Therapeutic Implications

Understanding the role of 8-oxo-dA in disease processes opens avenues for therapeutic interventions:

- Antioxidant Therapies : Strategies aimed at reducing oxidative stress may help mitigate the formation of 8-oxo-dA and other lesions. Compounds that scavenge reactive oxygen species could potentially lower the incidence of oxidative damage-related diseases.

- Targeted Cancer Treatments : By elucidating the pathways involved in the mutagenesis caused by 8-oxo-dA, researchers can develop targeted therapies that address specific mutations arising from oxidative damage.

作用机制

The primary mechanism by which 8-oxo-2’-deoxyadenosine exerts its effects is through the induction of mutations during DNA replication. The oxidized base can mispair with cytosine or adenine, leading to transversion mutations. This mispairing can result in genomic instability and contribute to the development of diseases such as cancer .

Molecular Targets and Pathways:

DNA Polymerases: These enzymes can incorporate 8-oxo-2’-deoxyadenosine into DNA, leading to mutations.

Base Excision Repair Pathway: This pathway recognizes and repairs oxidative DNA damage, including 8-oxo-2’-deoxyadenosine.

相似化合物的比较

Comparison with Similar Oxidative DNA Lesions

Structural and Functional Differences

Key Findings :

- Mutagenicity : 8-Oxo-dA induces A → C transversions, whereas 8-oxo-dG causes G → T mutations. 8-Oxo-dA is less abundant but may serve as a more reliable biomarker due to minimal artifactual formation during sample preparation .

- Repair : 8-Oxo-dG is efficiently repaired by base excision repair (BER) enzymes like OGG1, while 8-oxo-dA repair pathways remain poorly understood .

- Detection : LC-NSI-MS/MS achieves lower limits of detection (LOD) for 8-oxo-dA (0.01 fmol) compared to 8-oxo-dG (0.04 fmol), highlighting its analytical advantage for low-abundance lesions .

Methodological Considerations

- Artifactual Oxidation: 8-Oxo-dG is prone to artifactual formation during DNA extraction (e.g., 17% increase without antioxidants), while 8-oxo-dA is less affected, making it a more stable biomarker . Antioxidants like 8-hydroxyquinoline (8-HQ) prevent artifactual 8-oxo-dG formation during DNA isolation .

- Sensitivity of Detection: 8-Oxo-dA: Achieves 50-fold sensitivity improvement (0.01 fmol) over capillary-ESI methods . 8-Oxo-dG: Requires stringent purification to mitigate ion suppression in nano-ESI systems .

Tables

Table 1. Oxidative Lesion Levels in Human Retinal DNA (AMD vs. Controls)

| DNA Source | 8-Oxo-dG (Adducts/10⁶ Bases) | 8-Oxo-dA (Adducts/10⁶ Bases) |

|---|---|---|

| RPE mtDNA (AMD) | 188 ± 36 | 17 ± 4.2 |

| RPE mtDNA (Control) | 170 ± 29 | 11 ± 3.1 |

| NR nDNA (AMD) | 0.96 ± 0.2 | 0.05 ± 0.01 |

Table 2. Analytical Performance of LC-NSI-MS/MS

| Parameter | 8-Oxo-dG | 8-Oxo-dA |

|---|---|---|

| LOD (fmol) | 0.04 | 0.01 |

| Accuracy (%) | 98.2–103 | 96.3–107 |

| Inter-day CV (%) | 7.7 | 9.6 |

常见问题

Basic Research Questions

Q. What are the standard methodologies for detecting 8-oxo-2'-deoxyadenosine (8-oxodA) in DNA?

- Answer: The gold-standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution using stable isotope-labeled internal standards (e.g., , -labeled analogs). This approach minimizes matrix effects and improves quantification accuracy. Enzymatic digestion of DNA to nucleosides is critical, followed by online column-switching to enhance sensitivity . Alternative methods like HPLC with electrochemical detection (HPLC-EC) are also used but require rigorous validation to avoid artifactual oxidation during sample preparation .

Q. Why is 8-oxodA considered a biomarker for oxidative DNA damage?

- Answer: 8-oxodA arises from hydroxyl radical attack on the C8 position of deoxyadenosine, making it a specific marker of oxidative stress. Its presence correlates with aging, environmental exposures, and diseases like cancer. Measurement in urine or DNA requires validated protocols to distinguish endogenous damage from ex vivo artifacts, such as using chaotropic DNA extraction methods to suppress oxidation during processing .

Q. What are the best practices for minimizing artifacts during DNA extraction for 8-oxodA analysis?

- Answer: Use chaotropic agents (e.g., guanidinium salts) during DNA isolation to inhibit metal-catalyzed oxidation. Avoid phenol-based extraction, which can introduce oxidative byproducts. Include antioxidant additives (e.g., deferoxamine) in buffers and perform analyses under inert atmospheres when possible. Method validation with isotope-labeled standards is essential to confirm accuracy .

Advanced Research Questions

Q. How can researchers simultaneously quantify 8-oxodA and 8-oxo-2'-deoxyguanosine (8-oxodG) in complex biological matrices?

- Answer: Online column-switching LC-MS/MS enables simultaneous detection by isolating target analytes from matrix interferences. Stable isotope internal standards (e.g., -8-oxodA and -8-oxodG) are added prior to enzymatic DNA digestion. This method achieves limits of detection as low as 5 fmol and resolves co-eluting peaks, critical for studying their relative abundance (e.g., 8-oxodG levels are ~29-fold higher than 8-oxodA in methylene blue-treated DNA) .

Q. What factors contribute to discrepancies in reported 8-oxodA levels across studies?

- Answer: Key factors include:

- Artifactual oxidation during DNA extraction or processing (e.g., anion-exchange vs. chaotropic methods yield 2.9-fold differences in 8-oxodG levels) .

- Methodological variability : ELISA often overestimates levels compared to LC-MS/MS due to cross-reactivity with non-specific epitopes .

- Inter-laboratory differences in calibration and validation protocols. The European Standards Committee on Urinary (DNA) Lesion Analysis recommends harmonizing protocols to establish reference ranges .

Q. How does the mutagenic potential of 8-oxodA compare to 8-oxodG in mammalian systems?

- Answer: In COS-7 cells, 8-oxodA induces A→C transversions at a frequency of ~1.2%, while 8-oxodG causes G→T transversions at 5–7% frequency. The lower mutagenicity of 8-oxodA is attributed to its efficient repair by MUTYH glycosylase , which excises adenine mispaired with 8-oxodA. Context-dependent effects (e.g., sequence position) further modulate mutagenic outcomes .

Q. What enzymatic pathways regulate the repair and prevention of 8-oxodA incorporation into DNA?

- Answer:

- MTH1 (NUDT1) : Hydrolyzes 8-oxo-dATP in the nucleotide pool, preventing its incorporation during replication .

- OGG1 and MUTYH : Repair 8-oxodG and 8-oxodA lesions in DNA, respectively. OGG1 excises 8-oxodG, while MUTYH removes adenine mispaired with 8-oxodA .

Experimental design should include knockout models (e.g., Mth1 mice) to study repair pathway contributions.

Q. What are the challenges in correlating urinary 8-oxodA levels with in vivo oxidative stress?

- Answer: Urinary 8-oxodA may originate from nucleotide pool sanitization (via MTH1) rather than direct DNA repair, complicating interpretation. Dietary contributions and cell turnover effects must be ruled out via controlled studies. Use LC-MS/MS with isotope dilution to distinguish endogenous lesions from exogenous sources. Cohort studies require standardized protocols to account for biological variability .

Q. Methodological Recommendations

- Validation : Cross-validate new methods against established techniques (e.g., compare ELISA with LC-MS/MS) .

- Controls : Include negative controls (e.g., antioxidant-treated samples) and spike recovery experiments with isotope-labeled standards .

- Data Reporting : Normalize lesion levels to creatinine (urine) or total DNA bases (tissue), and report inter-assay variability.

属性

CAS 编号 |

62471-63-0 |

|---|---|

分子式 |

C10H13N5O4 |

分子量 |

267.24 g/mol |

IUPAC 名称 |

6-amino-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |

InChI |

InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6?/m0/s1 |

InChI 键 |

NDWAUKFSFFRGLF-YRZWDFBDSA-N |

SMILES |

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

手性 SMILES |

C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

规范 SMILES |

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

同义词 |

2’-Deoxy-7,8-dihydro-8-oxo-adenosine; 2’-Deoxy-7,8-dihydroadenosin-8-one; 7,8-Dihydro-8-oxodeoxyadenosine; 8-Oxo-2’-deoxyadenosine; 8-Oxo-2’-deoxydihydroadenosine; 8-Oxo-7,8-dihydro-2’-deoxyadenosine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。